An In-depth Technical Guide to the Physicochemical Properties of 2-[Benzyl(phenyl)amino]acetic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-[Benzyl(phenyl)amino]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-[Benzyl(phenyl)amino]acetic acid, also known as N-benzyl-N-phenylglycine, is a synthetic amino acid derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 2-[Benzyl(phenyl)amino]acetic acid, alongside detailed, field-proven experimental protocols for their determination. The synthesis of this compound is also discussed, providing a theoretical framework for its laboratory-scale preparation. This document is intended to serve as a valuable resource for researchers, enabling them to better understand, handle, and utilize this compound in their scientific endeavors.
Introduction
2-[Benzyl(phenyl)amino]acetic acid (Figure 1) is a disubstituted glycine derivative featuring both a benzyl and a phenyl group attached to the nitrogen atom. This unique substitution pattern imparts a significant degree of steric hindrance and lipophilicity to the molecule, which can influence its biological activity and material properties. As with any compound under investigation for potential pharmaceutical or other applications, a comprehensive characterization of its physicochemical properties is a critical first step. These properties, including solubility, acidity (pKa), and lipophilicity (logP), govern a molecule's behavior in various environments, impacting everything from its absorption and distribution in biological systems to its formulation and stability in a final product.
Figure 1: Chemical Structure of 2-[Benzyl(phenyl)amino]acetic acid
digraph "2_Benzyl_phenyl_amino_acetic_acid" {
graph [layout=neato, overlap=false, splines=true, size="4,4!"];
node [shape=plaintext];
edge [style=solid];
// Atom nodes
N1 [label="N"];
C1 [label="C"];
C2 [label="C"];
O1 [label="O"];
O2 [label="OH"];
C3 [label="CH₂"];
C4 [label=""]; // Benzyl ring
C5 [label=""];
C6 [label=""];
C7 [label=""];
C8 [label=""];
C9 [label=""];
C10 [label=""]; // Phenyl ring
C11 [label=""];
C12 [label=""];
C13 [label=""];
C14 [label=""];
C15 [label=""];
// Positioning
N1 [pos="0,0!"];
C1 [pos="-1.2,-0.5!"];
C2 [pos="-2.4,0!"];
O1 [pos="-2.4,1!"];
O2 [pos="-3.6,-0.5!"];
C3 [pos="1.2,-0.5!"];
C4 [pos="2.4,0!"];
C5 [pos="3.6,-0.5!"];
C6 [pos="3.6,-1.5!"];
C7 [pos="2.4,-2!"];
C8 [pos="1.2,-1.5!"];
C9 [pos="1.2,-0.5!"];
C10 [pos="0,1.2!"];
C11 [pos="-1.2,1.7!"];
C12 [pos="-1.2,2.7!"];
C13 [pos="0,3.2!"];
C14 [pos="1.2,2.7!"];
C15 [pos="1.2,1.7!"];
// Bonds
N1 -- C1;
C1 -- C2;
C2 -- O1 [style=double];
C2 -- O2;
N1 -- C3;
C3 -- C4;
C4 -- C5 -- C6 -- C7 -- C8 -- C9 -- C4;
N1 -- C10;
C10 -- C11 -- C12 -- C13 -- C14 -- C15 -- C10;
}```
Caption: 2D structure of 2-[Benzyl(phenyl)amino]acetic acid.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound provide the initial dataset from which its potential applications and behavior can be predicted. The following table summarizes the key identifiers and computed properties for 2-[Benzyl(phenyl)amino]acetic acid.
Table 1: Core Physicochemical Properties of 2-[Benzyl(phenyl)amino]acetic acid
Property Value Source IUPAC Name 2-(N-benzylanilino)acetic acid PubChem [1] Synonyms N-benzyl-N-phenylglycine, 2-[Benzyl(phenyl)amino]acetic acid PubChem [1] CAS Number 23582-63-0 PubChem [1] Molecular Formula C₁₅H₁₅NO₂ PubChem [1] Molecular Weight 241.28 g/mol PubChem [1] XLogP3 (Computed) 3.8 PubChem [1] Topological Polar Surface Area 40.5 Ų PubChem [1] Hydrogen Bond Donor Count 1 PubChem [1] Hydrogen Bond Acceptor Count 3 PubChem [1] Rotatable Bond Count 4 PubChem [1]
Note: The XLogP3 value is a computed prediction of the logarithm of the octanol/water partition coefficient, a key indicator of a molecule's lipophilicity.
Experimental Determination of Physicochemical Properties
While computed properties offer valuable initial insights, experimentally determined data is the gold standard for accurate characterization. This section provides detailed protocols for determining key physicochemical properties of 2-[Benzyl(phenyl)amino]acetic acid.
Melting Point Determination
The melting point of a solid crystalline substance is a fundamental physical property that is indicative of its purity. A sharp melting point range is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.
This protocol describes the determination of the melting point range using a standard capillary melting point apparatus.
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Sample Preparation:
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Ensure the sample of 2-[Benzyl(phenyl)amino]acetic acid is a fine, dry powder. If necessary, gently crush any large crystals with a spatula.
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Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
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Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be 2-3 mm.
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Apparatus Setup:
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Insert the capillary tube into the heating block of the melting point apparatus.
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Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.
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Measurement:
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Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
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Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.
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Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
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Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
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Perform the measurement in triplicate to ensure reproducibility.
Caption: Workflow for melting point determination.
Solubility Profile
Solubility is a critical parameter, particularly in drug development, as it influences bioavailability and formulation. The "like dissolves like" principle suggests that 2-[Benzyl(phenyl)amino]acetic acid, with its significant nonpolar character, will exhibit greater solubility in organic solvents than in aqueous media.
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.
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Preparation of Saturated Solution:
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Add an excess amount of 2-[Benzyl(phenyl)amino]acetic acid to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask. The presence of undissolved solid is essential to ensure saturation.
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Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
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Sample Analysis:
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After the equilibration period, allow the undissolved solid to settle.
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Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.
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Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation:
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The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Caption: Workflow for shake-flask solubility determination.
Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity of a compound. For 2-[Benzyl(phenyl)amino]acetic acid, the carboxylic acid group is the primary acidic functional group. The pKa value is crucial for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and interaction with biological targets.
Potentiometric titration is a precise method for determining the pKa of an ionizable compound.
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Solution Preparation:
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Accurately weigh a sample of 2-[Benzyl(phenyl)amino]acetic acid and dissolve it in a suitable solvent, typically a co-solvent mixture (e.g., water-methanol) if the compound has low aqueous solubility.
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The solution should have a known concentration, typically in the millimolar range.
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Titration:
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Calibrate a pH meter with standard buffer solutions.
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Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
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Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
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Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
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Data Analysis:
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Plot the pH of the solution as a function of the volume of titrant added.
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The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This corresponds to the midpoint of the steepest part of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Synthesis of 2-[Benzyl(phenyl)amino]acetic acid
Proposed Synthetic Pathway
Step 1: Synthesis of N-Phenylglycine
N-Phenylglycine can be synthesized via the reaction of aniline with chloroacetic acid in the presence of a base.
Step 2: N-Benzylation of N-Phenylglycine
The N-phenylglycine intermediate can then be N-benzylated using benzyl bromide in the presence of a suitable base to yield the final product, 2-[Benzyl(phenyl)amino]acetic acid.
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be expected to show characteristic signals for the aromatic protons of the benzyl and phenyl groups, as well as singlets for the methylene protons of the benzyl and acetic acid moieties. ¹³C NMR would provide information on the number and types of carbon atoms in the molecule.
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Infrared (IR) Spectroscopy: The IR spectrum of 2-[Benzyl(phenyl)amino]acetic acid should exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a strong C=O stretching vibration, and characteristic absorptions for the C-H and C=C bonds of the aromatic rings.
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Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.
Safety and Handling
Based on available GHS information, 2-[Benzyl(phenyl)amino]acetic acid is classified as follows:
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Harmful if swallowed (H302)
[1]* Causes skin irritation (H315)
[1]* Causes serious eye irritation (H319)
[1]* May cause respiratory irritation (H335)
[1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of 2-[Benzyl(phenyl)amino]acetic acid. While experimentally determined data for this specific compound is limited in the public domain, this guide has presented reliable computed properties and detailed, citable protocols for the experimental determination of its key characteristics. The proposed synthetic route offers a practical starting point for its laboratory preparation. It is the author's hope that this guide will serve as a valuable resource for the scientific community, fostering further research and a deeper understanding of this intriguing molecule.
References
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PubChem. 2-[Benzyl(phenyl)amino]acetic acid. National Center for Biotechnology Information. [Link]
